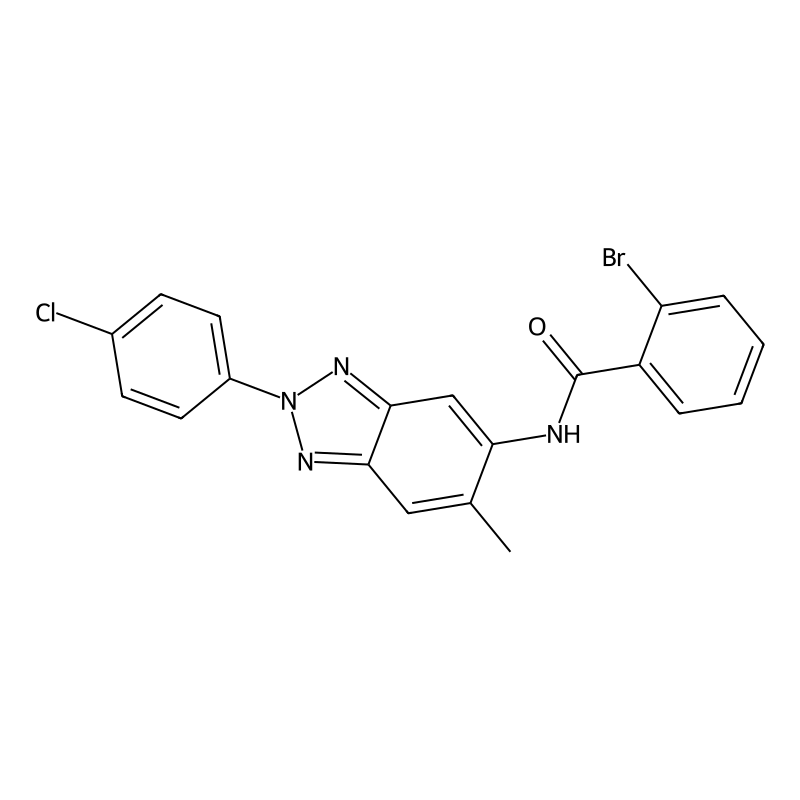

2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Limited Information on 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

There is currently limited scientific research information available on 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide. Scientific literature databases like those searchable through Google Scholar: don't return any results specific to this molecule.

2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound notable for its unique structural features, including bromine and chlorine substituents as well as a benzotriazole moiety. The presence of these functional groups contributes to the compound's diverse chemical properties and potential applications in various scientific fields. Its molecular formula is , and it has a molecular weight of approximately 419.72 g/mol .

- Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups under suitable conditions.

- Oxidation and Reduction: The compound can undergo redox reactions, yielding different derivatives and products.

Common Reagents and Conditions

Reagents commonly involved in reactions with this compound include:

- Nucleophiles: For substitution reactions.

- Oxidizing Agents: Such as potassium permanganate for oxidation processes.

- Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

The specific products formed depend on the reaction conditions and the reagents used.

Synthetic Routes

The synthesis of 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide generally involves:

- Reaction of 4-Chloroaniline with 2-Bromobenzoyl Chloride: This reaction is facilitated by a base such as triethylamine.

- Controlled Conditions: The reaction must be conducted under controlled conditions to ensure the desired product is formed efficiently.

Industrial Production Methods

In industrial settings, similar synthetic routes may be employed but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide finds applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: Investigated for potential anticancer properties.

- Medicine: Explored for therapeutic applications.

- Industry: Used in developing new materials and chemical processes.

Studies on the interactions of this compound with biological systems are crucial for understanding its potential therapeutic roles. The interactions may involve binding to specific enzymes or receptors, influencing their activity and leading to observable biological effects. Further research is needed to identify these interactions definitively and their implications for drug development.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide. These include:

- N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide

- Molecular Formula:

- Notable for its benzofuran moiety.

- N-[2-(4-chlorophenyl)-6-methyl-benzotriazol-5-yl]-2-iodo-benzamide

- Molecular Formula:

- Contains iodine instead of bromine.

- 4-Bromo-N-[4-(trifluoromethyl)phenyl]-6-methylbenzotriazole

- Molecular Formula:

- Features trifluoromethyl substitution.

Comparison Highlights

The uniqueness of 2-bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide lies in its specific combination of halogen substituents (bromine and chlorine) along with its benzotriazole structure, which may confer distinct reactivity patterns and biological activities compared to the aforementioned compounds .